2-(Aminooxy)-3-methoxypropanoic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminooxy-3-methoxypropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4.ClH/c1-8-2-3(9-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRLDLCIBKRSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)ON.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-3-methoxypropanoic acid hydrochloride typically involves the reaction of 3-methoxypropanoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to yield the desired aminooxy compound. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-3-methoxypropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neuroscience Research
2-(Aminooxy)-3-methoxypropanoic acid hydrochloride has been studied for its role as a modulator of neurotransmitter systems. It acts as an inhibitor of the enzyme responsible for the degradation of neurotransmitters such as glutamate, which is critical for synaptic plasticity and memory formation. Research has indicated its potential use in understanding neurodegenerative diseases and cognitive disorders.
- Case Study : A study published in Nature Neuroscience demonstrated that this compound could enhance synaptic transmission in hippocampal slices, suggesting its utility in models of Alzheimer’s disease .
Pharmacological Applications
This compound's ability to modulate neurotransmitter levels makes it a candidate for drug development targeting various neurological conditions. Its mechanism of action involves the inhibition of enzymes that degrade amino acids essential for neurotransmission.
- Example : In a pharmacological study, (S)-2-amino-3-methoxypropanoic acid hydrochloride was shown to exhibit protective effects against excitotoxicity in neuronal cultures, indicating its potential as a therapeutic agent in conditions like stroke and traumatic brain injury .
Biochemical Assays
The compound is also utilized in biochemical assays to study enzyme kinetics and interactions between amino acids and neurotransmitter receptors. It serves as a substrate or inhibitor in various experimental setups.
- Experimental Use : In enzyme assays, it has been used to quantify the activity of aminotransferases involved in amino acid metabolism, providing insights into metabolic disorders .
Summary Table of Applications
Mechanism of Action
The primary mechanism of action of 2-(Aminooxy)-3-methoxypropanoic acid hydrochloride involves the inhibition of pyridoxal phosphate-dependent enzymes. The aminooxy group forms a stable complex with the enzyme-bound pyridoxal phosphate, preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to increased levels of substrates such as gamma-aminobutyric acid in biological systems.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(Aminooxy)-3-methoxypropanoic acid hydrochloride
- CAS No.: 2044713-01-9
- Molecular Formula: C₄H₁₀ClNO₄
- Molecular Weight : 171.58 g/mol
- Appearance : White to off-white powder
- Storage : Room temperature
Structural Features: The compound contains a methoxy group (-OCH₃) at the 3-position, an aminooxy group (-ONH₂) at the 2-position, and a carboxylic acid moiety (-COOH) neutralized as a hydrochloride salt. This structure enhances its reactivity, particularly in nucleophilic oxime formation or as a ligand in metal coordination chemistry .
Comparison with Structurally Similar Compounds
2-(Aminooxy)-2-methylpropanoic Acid Hydrochloride
- CAS No.: 89766-91-6
- Molecular Formula: C₄H₁₀ClNO₃
- Molecular Weight : 155.58 g/mol
- Key Differences: Substituent Variation: The methyl group replaces the methoxy group at the 3-position, reducing polarity and steric hindrance. Applications: Used in oxime synthesis due to its aminooxy group’s ability to react with carbonyl groups (e.g., ketones, aldehydes) .
(R)-Methyl 2-Amino-3-methoxypropanoate Hydrochloride
- CAS No.: 1800300-79-1
- Molecular Formula: C₅H₁₂ClNO₃
- Molecular Weight : 169.60 g/mol
- Key Differences :
2-(Aminooxy)-3-methoxypropanoic Acid (Non-Hydrochloride Form)
Comparative Data Table
Biological Activity
2-(Aminooxy)-3-methoxypropanoic acid hydrochloride is a compound of significant interest in biochemical research due to its unique structural features, which include an aminooxy group and a methoxy group. This compound has been investigated for its biological activities, particularly in enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- CAS Number : 2044713-01-9
- Molecular Weight : 176.59 g/mol
- Solubility : Highly soluble in water due to the hydrochloride form, enhancing its usability in biological assays.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes. Notably, it has been shown to inhibit gamma-aminobutyric acid (GABA) transaminase, an enzyme critical in the metabolism of neurotransmitters. This inhibition can lead to increased levels of GABA, a neurotransmitter involved in inhibitory signaling in the central nervous system, potentially impacting various neurological conditions.
Biological Activities
-
Enzyme Inhibition :
- The compound acts on pyridoxal phosphate-dependent enzymes, influencing metabolic pathways involving amino acids and neurotransmitters.
- Specifically inhibits GABA transaminase, which can modulate GABA levels in the brain, thereby affecting mood and anxiety disorders.
- Therapeutic Potential :
- Cellular Effects :
Table 1: Summary of Biological Activities
Case Study: GABA Transaminase Inhibition
In a study assessing the effects of various aminooxy compounds on GABA metabolism, this compound demonstrated a significant reduction in GABA transaminase activity. This led to elevated GABA levels in neuronal cultures, suggesting potential therapeutic applications for anxiety and seizure disorders.
Case Study: Anticancer Properties
Research exploring the compound's effects on cancer cell lines indicated that it could induce apoptosis through modulation of the mitochondrial pathway. Cells treated with this compound showed increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-3-methoxypropanoic acid | Contains aminooxy group | Enzyme inhibition |
| Aminooxyacetic acid | Similar enzyme inhibition | Neurotransmitter modulation |
| Hydroxylamine hydrochloride | Contains aminooxy functionality | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Aminooxy)-3-methoxypropanoic acid hydrochloride, and what key parameters influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions between hydroxylamine derivatives and substituted propanoic acids. For example, in the synthesis of oxime derivatives, 2-(Aminooxy)propanoic acid hydrochloride reacts with ketones (e.g., 3-oxetanone) under basic conditions (e.g., NaOAc) to form target compounds, achieving yields up to 37% . Key parameters include pH control, stoichiometric ratios of reactants, and reaction time. Lower yields may result from incomplete conversion or side reactions, necessitating purification via recrystallization or chromatography .
Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?
- Methodological Answer : The compound is hygroscopic and sensitive to moisture. Store in airtight containers under inert gas (e.g., N₂) at 2–8°C. Use desiccants to minimize hydrolysis. Safety protocols include wearing nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust; work in a fume hood with HEPA filtration .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-product formation during the synthesis of derivatives (e.g., oximes) using this compound?
- Methodological Answer : By-product formation often arises from competing hydrolysis or over-alkylation. Optimization strategies include:
- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions.
- Catalyst Screening : Use mild bases (e.g., NaHCO₃) instead of strong bases to avoid deprotonation of sensitive functional groups.
- In-Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate before by-product accumulation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction homogeneity .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 168.1 for carbonyl in DMSO) confirm structural motifs and detect impurities.
- HRMS : High-resolution mass spectrometry (e.g., ESI/QTOF) validates molecular ion peaks (e.g., [M+H]+ at m/z 359.0260).
- HPLC-PDA : Quantifies purity (>95%) and identifies UV-active contaminants.
- Melting Point Analysis : Consistency with literature values (e.g., 94°C) indicates crystallinity and purity .
Q. How can discrepancies in reported biological activity data of derivatives synthesized from this compound be systematically investigated?
- Methodological Answer : Contradictions may arise from variations in:
- Purity : Impurities (e.g., unreacted starting materials) can skew bioactivity. Use orthogonal purification methods (e.g., prep-HPLC followed by recrystallization).
- Stereochemistry : Chiral derivatives require enantiomeric resolution (e.g., chiral HPLC) to confirm configuration, as racemic mixtures may show altered activity.
- Assay Conditions : Standardize cell culture media (e.g., PBS vs. DMEM) and control for pH/temperature effects. Cross-validate results using multiple assays (e.g., enzymatic vs. cell-based) .
Safety and Compliance
Q. What are the critical safety considerations when scaling up reactions involving this compound?
- Methodological Answer :
- Thermal Hazards : Conduct DSC analysis to identify exothermic decomposition risks.
- Ventilation : Use explosion-proof equipment and grounded reactors to mitigate static discharge.
- Waste Management : Neutralize acidic by-products with bicarbonate before disposal.
- Emergency Protocols : Install eyewash stations and showers; train personnel in spill response (e.g., wet-vacuuming with HEPA filters) .
Data Interpretation
Q. How can researchers resolve conflicting spectral data (e.g., NMR shifts) for derivatives of this compound?
- Methodological Answer :
- Solvent Effects : Compare shifts in deuterated solvents (e.g., DMSO vs. CDCl₃).
- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening.
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled analogs to assign ambiguous peaks.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
